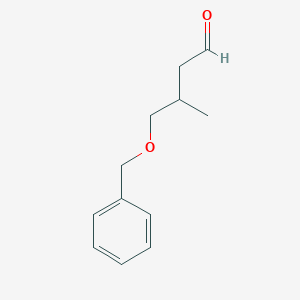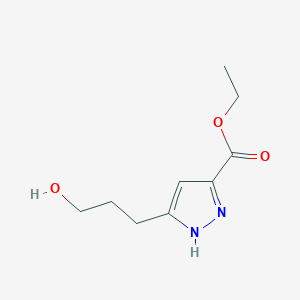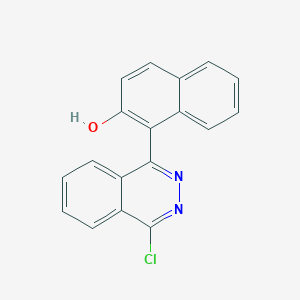
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is an organic compound characterized by the presence of an epoxy group attached to a phenylacetone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone typically involves the epoxidation of allyloxyphenylacetone. One common method includes the use of a micro-organism capable of stereo-selective epoxidation, such as Pseudomonas oleovorans. This process results in the formation of the corresponding ester of 4-(2,3-epoxypropoxy)-phenylacetic acid, which is predominantly in the S configuration .
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using chemical reagents like peracids or hydrogen peroxide in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the epoxy ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, resulting in the formation of new carbon-oxygen or carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the epoxy group under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with epoxy functionalities.
Industry: The compound is used in the production of epoxy resins, which are essential in coatings, adhesives, and composite materials
Wirkmechanismus
The mechanism of action of O-(Oxiran-2-yl) 4-Hydroxyphenylacetone involves the reactivity of the epoxy group. The epoxy ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds. This reactivity is exploited in various chemical processes, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,3-Epoxypropoxy)phenylacetamide
- 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane
- 4-(2,3-Epoxypropoxy)phenyl 4-alkoxybenzoates
Uniqueness
O-(Oxiran-2-yl) 4-Hydroxyphenylacetone is unique due to its specific structure, which combines an epoxy group with a phenylacetone backbone. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and industrial applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of chemical transformations and applications .
Eigenschaften
Molekularformel |
C12H14O3 |
|---|---|
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
1-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H14O3/c1-9(13)6-10-2-4-11(5-3-10)14-7-12-8-15-12/h2-5,12H,6-8H2,1H3 |
InChI-Schlüssel |
XOQVVRDJVCCAGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC=C(C=C1)OCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B8487591.png)
![tert-butyl 3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B8487597.png)


![2-[2-(3-methoxy-4-nitro-phenyl)-1H-imidazol-4-yl]-ethanol](/img/structure/B8487628.png)


-](/img/structure/B8487645.png)





